Cas no 1392491-60-9 (5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one)

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a heterocyclic compound featuring a tetrahydroisoquinoline scaffold with a chloro substituent at the 5-position and a methyl group at the 2-position. This structure imparts significant utility in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the development of biologically active molecules. The presence of the chloro and methyl groups enhances reactivity and selectivity in further functionalization, making it valuable for constructing complex pharmacophores. Its well-defined stereochemistry and stability under standard conditions ensure consistent performance in synthetic applications. This compound is particularly relevant in the synthesis of alkaloid derivatives and potential therapeutic agents.
5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one structure
1392491-60-9 structure
商品名:5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
CAS番号:1392491-60-9
MF:C10H10ClNO
メガワット:195.645501613617
CID:4698332

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one 化学的及び物理的性質

名前と識別子

    • 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
    • インチ: 1S/C10H10ClNO/c1-12-6-7-3-2-4-9(11)8(7)5-10(12)13/h2-4H,5-6H2,1H3
    • InChIKey: NVEXXLOXFXBICG-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2=C1CC(N(C)C2)=O

計算された属性

  • せいみつぶんしりょう: 195.045
  • どういたいしつりょう: 195.045
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AJ28416-100g
5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
1392491-60-9 95+%
100g
$5859.00 2024-04-20
A2B Chem LLC
AJ28416-25g
5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
1392491-60-9 95+%
25g
$3024.00 2024-04-20
A2B Chem LLC
AJ28416-5g
5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
1392491-60-9 95+%
5g
$1591.00 2024-04-20
Chemenu
CM241090-1g
5-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
1392491-60-9 97%
1g
$*** 2023-03-30
Chemenu
CM241090-10g
5-Chloro-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
1392491-60-9 97%
10g
$*** 2023-03-30
A2B Chem LLC
AJ28416-1g
5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
1392491-60-9 95+%
1g
$950.00 2024-04-20
A2B Chem LLC
AJ28416-50g
5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
1392491-60-9 95+%
50g
$4190.00 2024-04-20
A2B Chem LLC
AJ28416-10g
5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
1392491-60-9 95+%
10g
$2198.00 2024-04-20
A2B Chem LLC
AJ28416-2g
5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
1392491-60-9 95+%
2g
$1202.00 2024-04-20

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one 関連文献

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-oneに関する追加情報

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one: A Comprehensive Overview

The compound 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (CAS No. 1392491-60-9) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities. The structure of 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one features a tetrahydroisoquinoline backbone with a chlorine substituent at position 5 and a methyl group at position 2. This unique combination of substituents contributes to its distinct chemical properties and biological functions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one through various methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions, which have significantly improved the yield and purity of the compound. These methods not only facilitate large-scale production but also pave the way for further structural modifications to explore its potential applications.

The biological activity of 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one has been a focal point of recent research. Studies have demonstrated its potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. For instance, a 2023 study published in *Journal of Medicinal Chemistry* highlighted its ability to inhibit key inflammatory pathways such as COX-2 and NF-kB. Additionally, the compound has shown potential in neuroprotective applications due to its ability to scavenge free radicals and reduce oxidative stress.

In terms of pharmacokinetics, 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one exhibits favorable absorption and bioavailability profiles. Preclinical studies conducted in rodent models have revealed that the compound can be efficiently absorbed through the gastrointestinal tract and distributed to target tissues with minimal systemic toxicity. These findings underscore its suitability for oral administration in therapeutic settings.

The structural versatility of 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one also lends itself to applications in materials science. Researchers have explored its use as a building block for constructing advanced materials with tailored electronic properties. For example, a 2023 paper in *Advanced Materials* reported on the synthesis of self-healing polymers incorporating this compound as a key component. The resulting materials exhibited enhanced mechanical properties and thermal stability.

From an environmental perspective, the ecological impact of 5-Chloro-2-methyl-1,2,3,tetrahydroisoquinolinone has been carefully evaluated. Studies indicate that it degrades efficiently under aerobic conditions without releasing harmful byproducts. This makes it an environmentally friendly option for industrial applications where sustainability is a priority.

In conclusion,5-Chloro -methyl -tetrahydroisoquinolineone stands out as a multifaceted compound with immense potential across diverse domains. Its unique chemical structure combined with cutting-edge synthetic methods positions it as a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new dimensions of its utility,the future looks bright for this intriguing molecule.

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